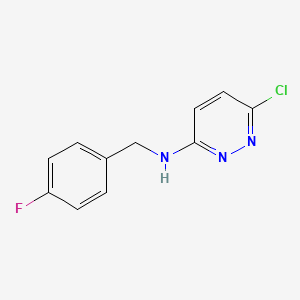

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine

説明

Background and Significance of Pyridazine Derivatives

Pyridazine derivatives constitute one of the most active classes of organic compounds, processing a broad spectrum of biological activity that has positioned them prominently within pharmaceutical and agrochemical applications. The pyridazine nucleus, characterized by its unique 1,2-diazine structure, exhibits distinctive physicochemical properties that include weak basicity, high dipole moments, and robust dual hydrogen-bonding capacity, all of which contribute to superior drug-target interactions compared to other azine heterocycles. These compounds have demonstrated remarkable therapeutic potential across diverse medical applications, encompassing anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neurological interventions.

The significance of pyridazine derivatives extends beyond their biological activities to encompass their role as versatile pharmacophores in drug discovery. Recent approvals of pyridazine-containing pharmaceuticals, including relugolix and deucravacitinib, represent milestone achievements that validate the therapeutic potential of this heterocyclic system. The structural framework of pyridazines enables facile functionalization at various ring positions, making them attractive synthetic building blocks for designing novel therapeutic agents with enhanced selectivity and potency.

Pyridazine derivatives exhibit particularly notable properties in molecular recognition applications, where their inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with cardiac human ether-a-go-go-related gene potassium channels add substantial value in pharmaceutical development. The electron-deficient nature of the pyridazine ring system, attributed to the strong electron-withdrawing effect of the adjacent nitrogen atoms, contributes to unique stability profiles and coordination chemistry behaviors that distinguish these compounds from other heterocyclic systems.

Contemporary research has revealed that pyridazine derivatives function effectively as bioisosteres for benzene or pyridine rings, offering improved water solubility and enhanced pharmacokinetic properties through formation of more stable crystalline forms. The therapeutic applications span from selective cyclooxygenase-2 inhibitors to phosphodiesterase inhibitors, demonstrating the versatility and adaptability of the pyridazine scaffold in addressing diverse therapeutic targets.

特性

IUPAC Name |

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLVFCHUZQYJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429070 | |

| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872102-12-0 | |

| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution Approach

One common approach involves the nucleophilic substitution of a halogenated pyridazine intermediate with 4-fluorobenzylamine or its derivatives.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-chloropyridazin-3-amine + 4-fluorobenzylamine | Reaction in polar aprotic solvent (e.g., N,N-dimethylformamide) with base (e.g., potassium carbonate) | Moderate to high yield; reaction temperature typically reflux overnight |

| 2 | Work-up involves aqueous extraction and purification by recrystallization or chromatography | Purification to remove unreacted amines and side products | Purity >90% achievable |

This method benefits from straightforward reaction conditions and commercially available starting materials. The base facilitates deprotonation of the amine, enhancing nucleophilicity for substitution at the pyridazine ring.

Reductive Amination Route

An alternative method involves reductive amination of 6-chloropyridazin-3-one with 4-fluorobenzylamine:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-chloropyridazin-3-one + 4-fluorobenzylamine | Condensation in presence of reducing agent (e.g., sodium triacetoxyborohydride) in solvent like dichloromethane or methanol | High selectivity for amine formation |

| 2 | Purification by crystallization or column chromatography | Removal of excess reagents and byproducts | Yields typically 70-85% |

This method allows for mild conditions and avoids harsh nucleophilic substitution, which can be beneficial for sensitive substrates.

Example from Patent Literature

A related compound, N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine, was prepared via a multi-step process involving:

- Refluxing a mixture of 3-chloro-4-(3-fluorobenzyloxy)aniline with 4-chloro-6-iodoquinazoline in N-methylpyrrolidinone.

- Addition of triethylamine and isopropanol to induce crystallization.

- Sequential washing and drying to obtain a crystalline solid with high purity (above 90%) and yields around 60%.

Though this example is for a quinazoline derivative, the methodology of nucleophilic aromatic substitution and crystallization is applicable to pyridazine analogs.

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Solvent | Polar aprotic (DMF, NMP), or alcohols (isopropanol) | Enhances nucleophilicity and solubility of reactants |

| Base | Potassium carbonate, triethylamine | Deprotonates amine, promotes substitution |

| Temperature | Room temperature to reflux (20-120°C) | Higher temperature increases rate but may cause side reactions |

| Reaction Time | 5-24 hours | Longer times improve conversion but may reduce selectivity |

| Work-up | Filtration, washing with water and organic solvents | Removes impurities and unreacted materials |

- Crystallization from solvents such as isopropanol, acetone, or ethyl acetate is common.

- Vacuum drying at moderate temperatures (~60°C) ensures removal of residual solvents.

- Chromatographic methods (silica gel column) may be used for small-scale or high-purity requirements.

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 6-chloropyridazin-3-amine + 4-fluorobenzylamine | K2CO3 or Et3N | DMF, NMP | Reflux | 60-85 | Crystallization | Simple, scalable |

| Reductive amination | 6-chloropyridazin-3-one + 4-fluorobenzylamine | NaBH(OAc)3 | DCM, MeOH | RT to reflux | 70-85 | Chromatography | Mild conditions |

| Multi-step aromatic substitution (patent example) | Halogenated aniline + halogenated heterocycle | Triethylamine | NMP, isopropanol | 20-50°C | ~60 | Crystallization | High purity |

- The choice of solvent and base critically affects the reaction rate and product purity.

- Reflux conditions favor complete conversion but require careful monitoring to avoid decomposition.

- Crystallization is effective for purification, yielding high-purity products suitable for pharmaceutical use.

- Reductive amination offers a milder alternative, especially when sensitive functional groups are present.

- Scale-up considerations include solvent recovery, reaction exotherm control, and filtration efficiency.

The preparation of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is well-established through nucleophilic substitution and reductive amination methods. Optimized reaction conditions involving polar aprotic solvents, appropriate bases, and controlled temperatures yield high-purity products. Purification by crystallization and drying ensures pharmaceutical-grade quality. These methods are supported by diverse research and patent literature, providing robust protocols for laboratory and industrial synthesis.

化学反応の分析

Types of Reactions

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

科学的研究の応用

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variants

6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine (CAS: 945896-79-7)

- Molecular Formula : C₁₁H₉ClFN₃ (identical to the pyridazine analogue).

- Structural Differences : The pyrimidine core replaces the pyridazine ring, altering the positions of nitrogen atoms (1,3 vs. 1,2 in pyridazine). The chlorine and amine groups are at positions 6 and 4, respectively.

- Implications : Pyrimidines generally exhibit higher metabolic stability compared to pyridazines due to reduced ring strain. This difference may influence pharmacokinetic properties .

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Molecular Formula : C₂₃H₂₄FN₃O.

- Structural Differences : A piperidine-carboxamide scaffold replaces the pyridazine core, with a naphthyl group enhancing lipophilicity.

- Functional Role : This compound has been investigated as a SARS-CoV-2 inhibitor, suggesting that the fluorobenzyl group may contribute to target binding in viral proteases .

7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

- Molecular Formula : C₁₄H₇Cl₂FN₄O₂.

- Structural Differences : A quinazoline core with additional nitro and chloro substituents increases molecular complexity and electron-withdrawing effects.

Physicochemical Properties

Solubility Trends

Electronic and Pharmacological Profiles

- Note: Fluorine and chlorine substituents modulate electron density, affecting binding to enzymes like proteases or kinases. Nitro groups in quinazolines may confer broader reactivity but increase toxicity risks .

生物活性

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a compound of growing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data tables summarizing key results.

This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a fluorobenzyl group and a chlorine atom. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity, particularly those involved in cell proliferation and survival pathways. For example, it may inhibit certain kinases or enzymes that are crucial for cancer cell growth, thus exhibiting potential anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The following table summarizes the antimicrobial activity observed in various studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The following table highlights the IC50 values reported for different cancer cell lines:

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| HepG2 | 1.30 | Significant growth inhibition | |

| MCF-7 | 2.50 | Moderate growth inhibition | |

| A549 (lung cancer) | 5.00 | Weak growth inhibition |

The mechanism behind its anticancer activity may involve induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical for preventing tumor progression .

Case Study 1: Anticancer Efficacy in Vivo

A study involving xenograft models demonstrated that this compound significantly inhibited tumor growth in vivo. The tumor growth inhibition (TGI) was reported at approximately 48.89% compared to control groups, indicating its potential as an effective anticancer agent .

Case Study 2: Combination Therapy

Further research explored the effects of combining this compound with standard chemotherapy agents like taxol and camptothecin. Results showed enhanced anticancer activity when used in combination, suggesting that this compound could improve the efficacy of existing treatments .

Q & A

Q. What mechanistic insights explain its activity in reactive oxygen species (ROS) modulation?

- Assay Design : Use DCFH-DA fluorescence in cell-based assays (e.g., HUVECs). Pair with ROS scavengers (e.g., NAC) to confirm specificity.

- Pathway Analysis : Western blotting for Nrf2/Keap1 and SOD2 expression links ROS reduction to antioxidant signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。